molecular formula C13H16O4 B181974 6-O-Benzyl-D-glucal CAS No. 165524-85-6

6-O-Benzyl-D-glucal

Cat. No. B181974
CAS RN: 165524-85-6
M. Wt: 236.26 g/mol
InChI Key: RHDGBCAJRWMYHR-UPJWGTAASA-N
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Description

6-O-Benzyl-D-glucal is a key component in the biomedical industry used in the research and development of pharmaceutical drugs, such as antiviral drugs and anticancer drugs . It belongs to the category of carbohydrates, nucleosides, and nucleotides .


Synthesis Analysis

The synthesis of 6-O-Benzyl-D-glucal involves a variety of methods. One method involves direct beta-glucosidation between benzyl alcohol and D-glucose using the immobilized beta-glucosidase from almonds with the synthetic prepolymer ENTP-4000 . Another method involves the use of microwave conditions to convert glycals into dibutylstannylene acetal or other derivatives .


Molecular Structure Analysis

The molecular formula of 6-O-Benzyl-D-glucal is C13H16O4 . The glucal moiety has a β twist-boat conformation . The 4,6-O-benzylidene acetal is α- rather than β-directing .


Chemical Reactions Analysis

Benzylated glycals, such as 6-O-Benzyl-D-glucal, are frequently employed as reactive enol ether type substrates in a variety of electrophilic addition reactions . They are considered to be readily available substrates, and their syntheses involve some steps of limited efficiency, chromatographic separations, or costly reagents .

Scientific Research Applications

  • Regio- and Stereoselectivity in Nucleophile Additions : 6-O-Benzyl-D-glucal derivatives have been examined for their reactions with various nucleophiles. These studies found that depending on the nucleophile's ability to coordinate with the oxirane oxygen, different pathways of addition are favored. This understanding is crucial for designing selective synthetic routes in carbohydrate chemistry (Di Bussolo et al., 2004).

  • Selective Debentzylation and Substitution Reactions : Research has shown that O-Benzyl-protected C-2 formyl glycals, including those derived from 6-O-Benzyl-D-glucal, can be selectively deprotected and modified. These modifications are crucial for the synthesis of constrained beta-sugar amino acids, which have applications in developing new pharmaceuticals and studying biological processes (Rawal et al., 2009).

  • Microwave-Assisted Regioselective Benzylation : This technique has been applied to D-glucal and its derivatives for efficient benzylation. Notably, this method significantly reduces reaction times compared to classical synthesis, which is beneficial for rapid and efficient production of these compounds (Bieg et al., 2012).

  • Synthesis of 4,6-O-Benzylidene Glucal : 6-O-Benzyl-D-glucal has been used in the facile synthesis of 4,6-O-Benzylidene protected d-glucal, which is a valuable synthetic intermediate. This method utilizes readily available and inexpensive starting materials, highlighting the compound's versatility in synthetic carbohydrate chemistry (Chambers et al., 2003).

  • Hydroformylation with Rhodium Catalysts : Hydroformylation of various protected glucal derivatives, including those derived from 6-O-Benzyl-D-glucal, has been explored using rhodium catalytic systems. This process is significant for introducing formyl groups into the glucal backbone, providing a route to a broad range of compounds (Fernández et al., 1998).

  • Synthesis of Saccharide Polymers : 6-O-Benzyl-D-glucal derivatives have been used in the synthesis of saccharide polymers. These polymers have potential applications in various fields, including biodegradable materials and drug delivery systems (Yaacoub et al., 1997).

Mechanism of Action

Target of Action

6-O-Benzyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that have 3 to 10 simple sugars linked together. They play many roles in all forms of life, including cell-cell recognition and interaction, host-pathogen interaction, and many others.

Mode of Action

It is known that it can undergo addition reactions with various nucleophiles . The pathway of these reactions (1,4-regio- and beta-stereoselective or an anti 1,2-addition) depends on the ability of the nucleophile .

Future Directions

The future directions of 6-O-Benzyl-D-glucal research could involve the synthesis of bioactive (1→6)-β-glucose branched poly-amido-saccharides that stimulate and induce M1 polarization in macrophages . This could lead to significant advancements in the field of glycobiology.

properties

IUPAC Name

(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGBCAJRWMYHR-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370468
Record name 6-O-Benzylglucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165524-85-6
Record name 6-O-Benzylglucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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